3-Iodobenzyl bromide

Übersicht

Beschreibung

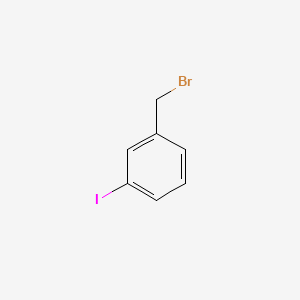

3-Iodobenzyl bromide, also known as 1-(Bromomethyl)-3-iodobenzene, is an organic compound with the molecular formula C7H6BrI. It is a meta-isomer of iodobenzyl bromide and is characterized by the presence of both bromine and iodine atoms attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

3-Iodobenzyl bromide can be synthesized through the bromination of 3-iodotoluene. The reaction involves the substitution of a hydrogen atom in the methyl group of 3-iodotoluene with a bromine atom. The reaction conditions typically include the use of bromine (Br2) as the brominating agent and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The benzylic bromide group in 3-iodobenzyl bromide is highly reactive toward nucleophiles, enabling alkylation reactions. Key examples include:

Reaction with Amines :

this compound reacts with primary or secondary amines to form N-benzylamine derivatives. For example, treatment with piperidine generates 1-(3-iodobenzyl)piperidine, a precursor for dopamine transporter ligands .

Reaction with Thiols :

Thiols displace the bromide to form thioether linkages. This reactivity is exploited in synthesizing sulfur-containing heterocycles .

Halogen Exchange :

In the presence of bases (e.g., NaOH), the bromide can undergo exchange with iodide or other halides, though this is less common due to competing hydrolysis .

Table 1: Nucleophilic Substitution Examples

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | DCM, RT | 1-(3-Iodobenzyl)piperidine | 85% | |

| Sodium Thiophenolate | EtOH, reflux | 3-Iodobenzyl phenyl sulfide | 78% | |

| KI | DMF, 80°C | 3-Iodobenzyl iodide | 65% |

Suzuki-Miyaura Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed cross-couplings, enabling aryl-aryl bond formation. For instance, reactions with boronic acids yield biaryl structures:

General Reaction :

this compound + ArB(OH)₂ → 3-Benzyl-Ar-benzene + Byproducts

Example :

Coupling with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in THF produces 3-benzylbiphenyl derivatives .

Table 2: Suzuki-Miyaura Coupling Partners

| Boronic Acid | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | THF | 89% | |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | DME | 82% |

Stability and Reaction Optimization

Critical factors influencing reactivity:

-

Light Sensitivity : Degrades under UV exposure; reactions require amber glassware .

-

Moisture Sensitivity : Hydrolyzes to 3-iodobenzyl alcohol in aqueous media; anhydrous conditions (e.g., THF, DMF) are preferred .

-

Base Compatibility : Avoid strong bases (e.g., NaOH) to prevent elimination byproducts .

Wissenschaftliche Forschungsanwendungen

Synthesis of Biological Compounds

3-Iodobenzyl bromide is frequently used as a reagent in the synthesis of biologically active compounds. Notably, it serves as a key intermediate in the preparation of N6-substituted adenosine derivatives . These derivatives have demonstrated potent activity as agonists at adenosine receptors, which are significant targets for drug development due to their roles in various physiological processes, including cardioprotection and anti-inflammatory responses .

Case Study: Adenosine Receptor Agonists

- Synthesis : The compound has been employed in the synthesis of methanocarba analogues of adenosine, such as N6-(3-iodobenzyl)adenosine , which showed high selectivity and potency at A3 receptors with values of 4.1 nM .

- Pharmacological Evaluation : These compounds were evaluated for their efficacy and selectivity, revealing significant potential for therapeutic applications in conditions where modulation of adenosine signaling is beneficial.

Derivatization Reagent

In analytical chemistry, this compound acts as a derivatization reagent for various substrates. For instance, it has been successfully used for the extraction and purification of thiouracil, enhancing its detectability in complex matrices . This application underscores its utility in pharmaceutical analysis and quality control.

Radiolabeling Applications

The compound has been explored in radiochemistry for the synthesis of radiolabeled compounds. In particular, it has been used to prepare radiolabeled analogues that can be utilized in imaging studies or as tracers in biological research . The incorporation of iodine isotopes facilitates the tracking of biological processes or the localization of drugs within biological systems.

Case Study: Radiolabeled Acetylcholinesterase Inhibitors

- Research Findings : Radiolabeled derivatives synthesized using this compound were evaluated for their ability to inhibit acetylcholinesterase, demonstrating its importance in neuropharmacology .

Synthesis of Novel Chemical Entities

The compound is also employed in the synthesis of novel chemical entities through various coupling reactions, such as Sonogashira coupling. This method allows for the formation of carbon-carbon bonds, facilitating the creation of complex molecular architectures that can lead to new drug candidates .

| Application Area | Description | Example Use Case |

|---|---|---|

| Synthesis of Biological Compounds | Key intermediate for N6-substituted adenosine derivatives | Potent A3 receptor agonists |

| Derivatization Reagent | Enhances extraction and purification processes | Used with thiouracil |

| Radiolabeling Applications | Preparation of radiolabeled compounds for imaging studies | Radiolabeled acetylcholinesterase inhibitors |

| Synthesis of Novel Chemical Entities | Utilized in coupling reactions to create complex molecules | Sonogashira coupling for new drug candidates |

Wirkmechanismus

The mechanism of action of 3-iodobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the iodine atom can participate in coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

3-Iodobenzyl bromide can be compared with other similar compounds such as:

3-Bromobenzyl bromide: Similar in structure but lacks the iodine atom, making it less versatile in coupling reactions.

4-Iodobenzyl bromide: The iodine atom is positioned at the para position, which can influence the reactivity and selectivity in certain reactions.

3-Iodobenzylamine hydrochloride: Contains an amine group instead of a bromine atom, leading to different reactivity and applications.

The uniqueness of this compound lies in its dual functionality, with both bromine and iodine atoms available for various chemical transformations .

Biologische Aktivität

3-Iodobenzyl bromide is an organoiodine compound that has garnered attention in various fields of chemistry and pharmacology due to its unique biological activities. This article explores its synthesis, biological applications, and relevant case studies, providing a comprehensive overview of the compound's potential.

This compound (CHBrI) is synthesized through the bromination of m-iodotoluene. It is characterized by its halogen substituents, which play a crucial role in its reactivity and biological interactions. The compound can be utilized as a reagent in organic synthesis, particularly for the derivatization of other biologically active molecules.

Biological Activity

The biological activity of this compound has been investigated primarily in relation to its effects on adenosine receptors, particularly the A subtype. Research indicates that derivatives of this compound exhibit significant binding affinity and selectivity towards these receptors.

Adenosine Receptor Interaction

One notable study highlighted the synthesis of N-(3-iodobenzyl) derivatives that demonstrated potent activity at A adenosine receptors. The compound exhibited a Ki value of 4.1 nM, indicating strong binding affinity. This derivative was found to be 2.3 times more potent than its ribose-containing parent compound, showcasing its potential in therapeutic applications related to adenosine signaling pathways .

Table 1: Biological Activity of this compound Derivatives

| Compound Name | Ki (nM) | A Selectivity | Reference |

|---|---|---|---|

| N-(3-iodobenzyl)adenosine | 4.1 | 17-fold over A | |

| Methanocarba derivatives | Varies | High | |

| Other halogenated derivatives | Varies | Moderate |

Therapeutic Implications

The selectivity for A receptors suggests that compounds derived from this compound could be explored for treating conditions such as inflammation and cancer, where adenosine signaling plays a critical role. The modulation of adenosine receptors can influence various physiological processes, including immune response and tumor growth.

Toxicological Data

While exploring the biological activity, it is essential to consider the toxicological profile of this compound. The compound is classified as hazardous, with potential corrosive effects on skin and mucous membranes upon exposure . Safety data sheets recommend immediate medical attention in case of contact or ingestion, highlighting the need for caution during handling.

Eigenschaften

IUPAC Name |

1-(bromomethyl)-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACZSVQZBSCWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374760 | |

| Record name | 3-Iodobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49617-83-6 | |

| Record name | 3-Iodobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-Iodobenzyl bromide in analyzing thyreostats?

A1: this compound is used as a derivatizing agent in the analysis of thyreostats, specifically thiouracil. [] This means it reacts with thiouracil in the sample to form a derivative with improved properties for analysis. This derivatization, followed by specific extraction techniques, enhances the sensitivity and reduces matrix effects during analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.